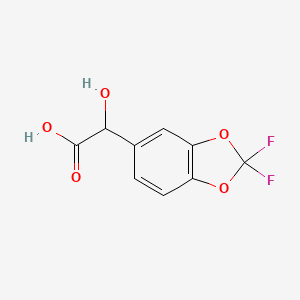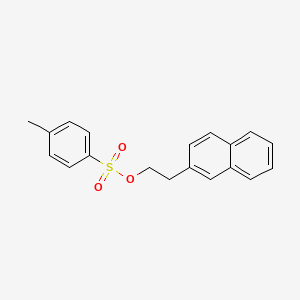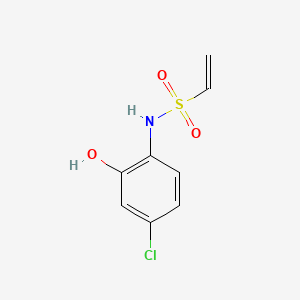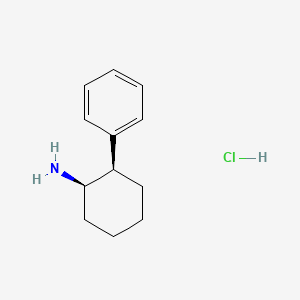![molecular formula C16H17N3O3 B13469943 3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13469943.png)
3-(7-Amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lenalidomide can be synthesized through a multi-step process starting from phthalic anhydrideThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Lenalidomide to its reduced forms.
Substitution: Lenalidomide can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Lenalidomide, such as hydroxylated, reduced, and substituted analogs. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
科学的研究の応用
Lenalidomide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and immune modulation.
Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. .
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Direct Anti-tumor Activity: Induces apoptosis in cancer cells by modulating various signaling pathways.
Molecular Targets and Pathways: Lenalidomide targets the ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3.
類似化合物との比較
Lenalidomide is structurally similar to thalidomide but has enhanced potency and reduced toxicity. Other similar compounds include:
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory and anti-cancer properties.
Lenalidomide stands out due to its superior efficacy and safety profile compared to thalidomide and other analogs .
特性
分子式 |
C16H17N3O3 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC名 |
3-(7-amino-3-oxo-1,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H17N3O3/c17-12-2-1-8-5-11-9(6-10(8)12)7-19(16(11)22)13-3-4-14(20)18-15(13)21/h5-6,12-13H,1-4,7,17H2,(H,18,20,21) |
InChIキー |
BUWIBMORXSONCK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)




![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)

![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
